molecular formula C23H24N4O4 B2724830 1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 845648-93-3

1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2724830
CAS RN: 845648-93-3
M. Wt: 420.469
InChI Key: IWPUCWDLTIDBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Benzodiazepine Receptor Ligands : Fused imidazopyridines, including imidazo[4,5-c]quinolines, have been synthesized and evaluated for their affinity as benzodiazepine receptor ligands. These compounds exhibit varied activities, including antagonist or inverse agonist activities, based on their structural modifications. This suggests potential applications in developing therapeutic agents targeting the benzodiazepine receptor for neurological conditions (Takada et al., 1996).

  • Metal-Free Synthesis Approaches : Innovative synthetic methods have been developed for the construction of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives using metal-free conditions. This represents a step forward in sustainable chemistry, offering a greener alternative for the synthesis of complex heterocyclic compounds (Chen et al., 2020).

Biological Activities and Drug Development

  • Anticancer and Antimicrobial Agents : Quinoxaline derivatives, including imidazoquinoxalines, have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies highlight the potential of these compounds in developing new therapeutic agents against various cancers and infectious diseases (Kotb et al., 2007).

  • Inhibitors of Phosphodiesterase (PDE4) : Novel imidazo[1,2-a]quinoxaline derivatives have been designed and synthesized as potent inhibitors of the PDE4 isoform. This emphasizes the role of such compounds in exploring new treatments for diseases modulated by PDE4 activity, such as inflammatory and neurodegenerative disorders (Deleuze-Masquéfa et al., 2004).

  • Antitubercular Agents : The development of novel imidazoquinoxaline derivatives as antitubercular agents signifies the potential application of these compounds in tackling tuberculosis. This research contributes to the ongoing efforts to discover new drugs capable of combating resistant strains of Mycobacterium tuberculosis (Kantevari et al., 2011).

properties

IUPAC Name

3-(oxolan-2-ylmethyl)-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-28-18-11-14(12-19(29-2)20(18)30-3)22-26-21-23(27(22)13-15-7-6-10-31-15)25-17-9-5-4-8-16(17)24-21/h4-5,8-9,11-12,15H,6-7,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPUCWDLTIDBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=NC4=CC=CC=C4N=C3N2CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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